N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide
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Overview
Description
N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thieno[3,4-c]pyrazole core, which is a fused ring system containing sulfur and nitrogen atoms
Preparation Methods
The synthesis of N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide involves multiple steps, typically starting with the preparation of the thieno[3,4-c]pyrazole core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimizing reaction conditions to achieve high yields and purity, utilizing catalysts and advanced techniques such as microwave-assisted synthesis .
Chemical Reactions Analysis
N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and electrophiles for substitution reactions. .
Scientific Research Applications
N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved can include modulation of signal transduction pathways, inhibition of cell proliferation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole core and exhibit similar biological activities.
Thieno[3,4-c]pyrazole derivatives: Compounds with similar fused ring systems but different substituents.
Fluorophenyl compounds: Molecules containing the fluorophenyl group, which contributes to their chemical reactivity and biological properties. The uniqueness of N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide lies in its specific combination of functional groups and the resulting properties
Properties
Molecular Formula |
C18H13FN4O5S |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C18H13FN4O5S/c19-12-4-6-13(7-5-12)22-17(15-9-29(27,28)10-16(15)21-22)20-18(24)11-2-1-3-14(8-11)23(25)26/h1-8H,9-10H2,(H,20,24) |
InChI Key |
IYFDSJPQRCICAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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